ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate
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Overview
Description
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group, an amino group, and a cyanophenyl methoxy group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate typically involves the reaction of substituted anilines with ethyl cyanoacetate under specific conditions. One common method involves the direct treatment of substituted anilines with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, at elevated temperatures. This reaction results in the formation of the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and microwave-assisted synthesis have been explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-amino-2-cyanophenyl)carbamate
- Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-2-22-17(21)20-16-7-6-14(9-15(16)19)23-11-13-5-3-4-12(8-13)10-18/h3-9H,2,11,19H2,1H3,(H,20,21) |
InChI Key |
BCCRVZXCOGBQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C#N)N |
Origin of Product |
United States |
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